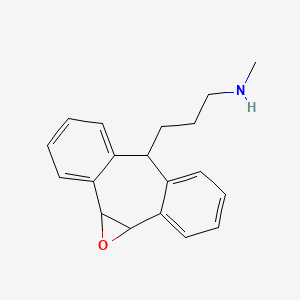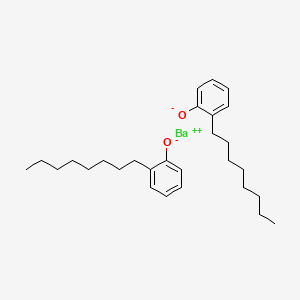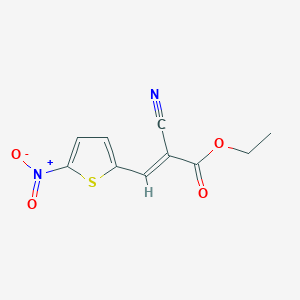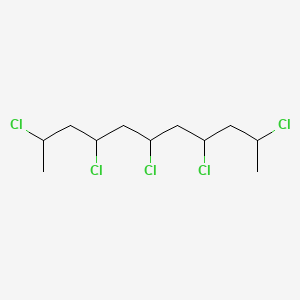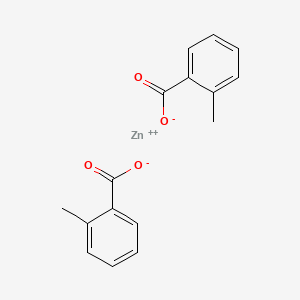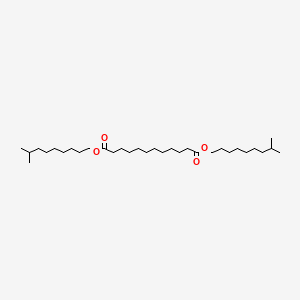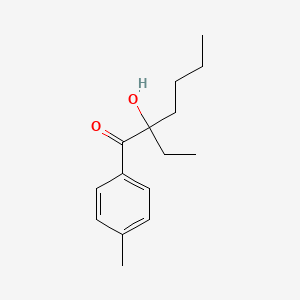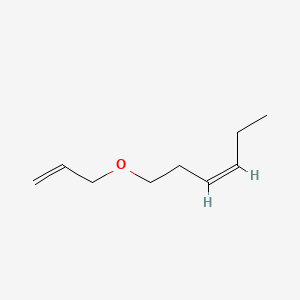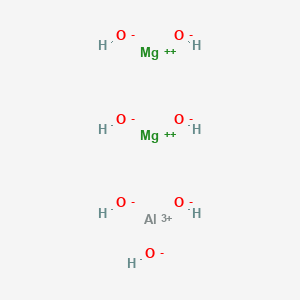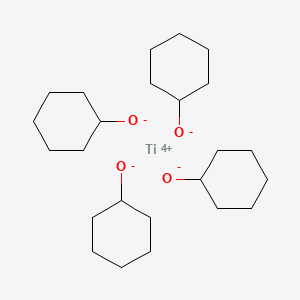
cyclohexanolate;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanolate;titanium(4+) can be synthesized through the reaction of titanium tetrachloride (TiCl4) with cyclohexanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{TiCl}_4 + 4 \text{C}6\text{H}{11}\text{OH} \rightarrow \text{Ti(O-C}6\text{H}{11})_4 + 4 \text{HCl} ]
Industrial Production Methods
Industrial production of cyclohexanolate;titanium(4+) involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanolate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and cyclohexanone.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The cyclohexanolate ligands can be substituted with other ligands such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide under elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) and cyclohexanone.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various substituted titanium compounds depending on the reagents used
Scientific Research Applications
Cyclohexanolate;titanium(4+) has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium dioxide production
Mechanism of Action
The mechanism of action of cyclohexanolate;titanium(4+) involves its ability to coordinate with various ligands and undergo redox reactions. The titanium center can interact with different molecular targets, facilitating catalytic processes and chemical transformations. The compound’s reactivity is largely influenced by the nature of the cyclohexanolate ligands and the oxidation state of the titanium center .
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide (Ti(OiPr)4): Similar in structure but with isopropoxide ligands instead of cyclohexanolate.
Titanium tetrachloride (TiCl4): A precursor for many titanium compounds, including cyclohexanolate;titanium(4+).
Titanium dioxide (TiO2): A common oxidation product of cyclohexanolate;titanium(4+).
Uniqueness
Cyclohexanolate;titanium(4+) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other titanium compounds. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
CAS No. |
6426-39-7 |
|---|---|
Molecular Formula |
C24H44O4Ti |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
cyclohexanolate;titanium(4+) |
InChI |
InChI=1S/4C6H11O.Ti/c4*7-6-4-2-1-3-5-6;/h4*6H,1-5H2;/q4*-1;+4 |
InChI Key |
GHRBKUMCCNCPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[O-].C1CCC(CC1)[O-].C1CCC(CC1)[O-].C1CCC(CC1)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



